4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one
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Overview
Description
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a butyl group, a nitro group, and a trifluoromethyl group attached to a phenoxy moiety, which is further connected to a chromen-2-one core structure. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where a phenol derivative reacts with the chromen-2-one core.
Functionalization with Nitro and Trifluoromethyl Groups: The nitro and trifluoromethyl groups are introduced through electrophilic aromatic substitution reactions using nitrating agents and trifluoromethylating reagents, respectively.
Addition of the Butyl Group: The butyl group is typically introduced via alkylation reactions using butyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides, leading to the formation of amino derivatives.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where nucleophiles replace the phenoxy group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.
Nucleophiles: Alkoxides, thiolates.
Major Products Formed
Oxidation Products: Quinones, carboxylic acids.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted chromen-2-one derivatives.
Scientific Research Applications
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro and trifluoromethyl groups play a crucial role in modulating the compound’s reactivity and binding affinity to biological targets. The compound may inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one: A closely related compound with similar functional groups but different substitution patterns.
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]-2H-chromen-2-one: Another similar compound with slight variations in the chromen-2-one core structure.
Uniqueness
This compound is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the nitro group contributes to its reactivity and potential biological activities.
Properties
IUPAC Name |
4-butyl-7-[4-nitro-2-(trifluoromethyl)phenoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3NO5/c1-2-3-4-12-9-19(25)29-18-11-14(6-7-15(12)18)28-17-8-5-13(24(26)27)10-16(17)20(21,22)23/h5-11H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPXBGUDRFFZRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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